(1-Methylazepan-2-yl)methanamine is a chemical compound characterized by its molecular formula and a molecular weight of approximately . This compound is a derivative of azepane, a nine-membered saturated heterocyclic amine, with a methyl group at the first carbon and an amine group at the second carbon. Its structure and properties make it relevant in various scientific applications, particularly in medicinal chemistry and organic synthesis.
The compound is classified under heterocyclic amines, specifically as an azepane derivative. It can be sourced from various chemical databases and research articles that document its synthesis and applications. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1-methylazepan-2-yl)methanamine, which reflects its structural features.
The industrial synthesis of (1-Methylazepan-2-yl)methanamine often employs continuous flow reactors to optimize reaction conditions for higher yields and purity. Advanced purification techniques are also utilized to meet stringent industrial standards.
The molecular structure of (1-Methylazepan-2-yl)methanamine features:
InChI=1S/C8H18N2/c1-10-5-3-2-4-8(6-9)7-10/h8H,2-7,9H2,1H3
QQVUZSSMFQVXJA-UHFFFAOYSA-N
This structure indicates the presence of both an amine functional group and a saturated ring system, contributing to its reactivity and potential biological activity.
(1-Methylazepan-2-yl)methanamine participates in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism by which (1-Methylazepan-2-yl)methanamine exerts its effects is largely dependent on its specific application in medicinal chemistry. It may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding. For instance:
Relevant data regarding these properties can be found in chemical databases like PubChem .
(1-Methylazepan-2-yl)methanamine has several scientific uses:
This compound's versatility makes it valuable in both academic research and industrial applications, highlighting its importance in advancing chemical sciences.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2